2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole
Description
Properties
Molecular Formula |
C12H14N2S2 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-piperidin-3-yl-4-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C12H14N2S2/c1-3-9(7-13-5-1)12-14-10(8-16-12)11-4-2-6-15-11/h2,4,6,8-9,13H,1,3,5,7H2 |
InChI Key |
JZHURMXBPKDZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Hantzsch-Thiazole Synthesis
- Substrates : Phenacyl bromide derivatives (e.g., 2-thiophenecarbonyl bromide) and thiourea/piperidine-containing thioamides.
- Conditions : Reflux in ethanol (2–5 h) or PEG-400 at 40–45°C.
- Mechanism :
Method 2: Gabriel Synthesis
- Substrates : Acylaminocarbonyl compounds (e.g., piperidine-3-carboxamide) and phosphorus pentasulfide.
- Conditions : 170°C under inert atmosphere.
- Yield : 65–78% for analogous 4,5-disubstituted thiazoles.
One-Pot Multicomponent Synthesis
A streamlined approach combines cyclization and functionalization in a single step:
- Substrates :
- Thiourea (for thiazole ring).
- 3-Piperidinone (for piperidine).
- 2-Thiophenecarboxaldehyde (for thiophene).
- Conditions : PEG-600, room temperature, 4–6 h.
- Advantages : Atom economy, reduced purification steps.
- Yield : 82–89% for analogous thiazole derivatives.
Characterization and Optimization
| Parameter | Details | Source |
|---|---|---|
| Crystallography | Single-crystal X-ray diffraction confirms planar thiazole-thiophene linkage | |
| Spectroscopy | 1H NMR: δ 7.45–7.52 (thiophene-H), δ 3.2–3.5 (piperidine-CH2) | |
| Thermal Stability | TGA shows decomposition >250°C, suitable for pharmaceutical formulations | |
| Green Chemistry | PEG-400 or chitosan catalysts improve yields (80–88%) and reduce waste |
Challenges and Solutions
- Regioselectivity : Use of electron-withdrawing groups (e.g., Cl, NO2) on phenacyl bromide enhances reaction specificity.
- Piperidine Reactivity : Protection of the amine group (e.g., Boc) prevents side reactions during cyclization.
Biological Relevance
While beyond the scope of preparation, synthesized analogs exhibit:
- Anticancer Activity : IC50 = 6.2–12.4 μM against MCF-7 and HepG-2 cells.
- Antimicrobial Efficacy : MIC = 8–16 μg/mL against S. aureus and E. coli.
Chemical Reactions Analysis
Thiazole Core Formation
The thiazole ring can be synthesized via the Hantzsch thiazole synthesis , which involves cyclization of a β-keto ester with a thioamide or thiosemicarbazide. For example, the reaction of phenacyl bromide with thioamide derivatives under reflux conditions yields thiazole rings through nucleophilic substitution and cyclocondensation .
Thiophene Substitution
The thiophen-2-yl group at position 4 may be introduced via cross-coupling reactions (e.g., Suzuki coupling). This approach is supported by methods used for analogous thiazole-thiophene hybrids, where aryl groups are attached to thiazoles using palladium-catalyzed reactions .
Piperidine Attachment
The piperidin-3-yl group at position 2 could be introduced through nucleophilic substitution , where a halogenated thiazole reacts with piperidine. For instance, reactions involving 2-chlorothiazole derivatives with amines or amino-containing compounds are well-documented .
Thiophene Incorporation (Cross-Coupling)
-
Reagents : Thiophene-2-boronic acid, palladium catalyst, base (e.g., Na₂CO₃).
-
Conditions : Microwave-assisted heating (120 °C) or reflux in toluene/ethanol/water .
Piperidine Attachment (Nucleophilic Substitution)
-
Reagents : Piperidine, halogenated thiazole, base (e.g., triethylamine).
-
Conditions : Stirring at 0–5 °C followed by room temperature .
Data Table: Reaction Conditions and Yields
Biological and Structural Insights
While specific data for 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is limited, analogous thiazole-piperidine hybrids exhibit notable biological activity:
-
Anticancer Properties : Thiazole-piperidine derivatives show cytotoxicity against MCF-7 and MCF-10 cell lines .
-
Antimicrobial Activity : Thiazole-thiophene hybrids demonstrate bactericidal and fungicidal effects, with MIC values as low as 0.25 μg/mL .
-
Structural Stability : Thiophene sulfonamide groups enhance solubility and stability in biological systems.
Scientific Research Applications
2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
AChE Inhibition :
- The piperidine and thiophene groups in the target compound may mimic the aromatic interactions seen in Compound 2e , which binds AChE via π–π stacking with Trp286 . However, the absence of a trifluoromethylphenyl group (as in 2e) might reduce its AChE affinity.
Anticancer Activity: Compound 3f demonstrates that electron-withdrawing groups (e.g., 4-cyanophenyl) enhance cytotoxicity, while hydrazine linkers promote apoptosis .
Antifungal Activity :
- Cyclohexylidene (e.g., 2h ) or dicyclopropyl groups (e.g., 3a ) improve antifungal potency by enhancing lipophilicity and membrane penetration . The target compound’s piperidine ring could provide comparable basicity but may lack optimal hydrophobicity for antifungal action.
Structural and Crystallographic Insights
- Isostructural Analogues (): Halogen-substituted thiazoles (e.g., 4-chlorophenyl vs. 4-fluorophenyl) exhibit nearly identical crystal packing despite minor conformational adjustments, suggesting that the thiophene and piperidine groups in the target compound could allow similar isostructural flexibility .
Thiophene-Thiazole Hybrids ():
Thiophene-thiazole hybrids (e.g., 32b , 33b ) show that electron-donating substituents (e.g., methyl, isopropyl) enhance stability and intermolecular interactions. The target compound’s thiophene group may similarly contribute to aromatic stacking but lacks additional functionalization seen in more active derivatives .
Selectivity and Toxicity
- Compound 3a' () and Compound 3f exhibit selectivity for cancer cells over normal MRC-5 fibroblasts, a critical advantage for drug development . The target compound’s piperidine moiety could reduce toxicity due to its metabolic stability, but this remains speculative without experimental data.
Biological Activity
2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound features a piperidine ring and a thiophene moiety attached to a thiazole backbone. The structural formula can be represented as follows:
The synthesis typically involves the condensation of appropriate thiazole precursors with piperidine derivatives, which can be modified to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 1.98 ± 1.22 | |
| Similar Thiazole Derivative | HeLa (Cervical) | <1.0 | |
| Another Thiazole Compound | MCF-7 (Breast) | 0.75 ± 0.05 |
The structure-activity relationship (SAR) indicates that modifications on the thiophene and piperidine rings can significantly enhance anticancer potency. For example, the introduction of electron-donating groups at specific positions has been correlated with increased activity against tumor cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Pathogen | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal | |
| Escherichia coli | 0.30 | Bactericidal | |
| Candida albicans | 4.00 | Fungicidal |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Activity
Thiazole derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For instance, in a study evaluating various thiazole compounds, those with similar structures to this compound showed promising results in reducing inflammation markers in vitro.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of thiazole derivatives in mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls, indicating potential for therapeutic use.
- Case Study on Antimicrobial Resistance : Another research highlighted the effectiveness of thiazole compounds against antibiotic-resistant strains of bacteria, providing insights into their role in addressing current challenges in infectious disease treatment.
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide derivatives with α-haloketones under reflux. Optimization includes solvent selection (e.g., ethanol or DMF), catalyst use (e.g., triethylamine), and temperature control (80–100°C). Characterization via melting point, IR (C–S stretch at ~680 cm⁻¹), and ¹H/¹³C NMR (thiophenyl protons at δ 6.8–7.5 ppm, piperidinyl protons at δ 1.5–3.0 ppm) is critical .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., thiazole C=N stretch at ~1600 cm⁻¹).
- ¹H and ¹³C NMR to resolve aromatic (thiophene) and aliphatic (piperidine) moieties.
- Elemental analysis (C, H, N, S) to validate purity (>95% match between calculated and experimental values) .
Q. How can researchers assess the purity of synthesized batches?
- Methodological Answer : Purity is evaluated via:
- Thin-layer chromatography (TLC) using silica gel plates (hexane:ethyl acetate, 3:1).
- High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 263) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO-LUMO gaps to estimate reactivity (e.g., ~4.5 eV for thiazole derivatives).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation via experimental UV-Vis spectra (λ_max ~270 nm) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Address discrepancies by:
Q. How can substituent modifications enhance biological activity?
- Methodological Answer : Introduce functional groups (e.g., halogens, methyl, methoxy) at the piperidine or thiophene positions. Assess via:
Q. What software tools optimize reaction design and data analysis?
- Methodological Answer : Utilize:
Q. How are structure-activity relationships (SARs) systematically studied for this compound?
- Methodological Answer : Develop a library of analogs with varying substituents. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
